4-(Thiazol-2-ylmethoxy)aniline
Overview
Description
4-(Thiazol-2-ylmethoxy)aniline is an organic compound that features a thiazole ring attached to an aniline moiety via a methoxy linker
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-(thiazol-2-ylmethoxy)aniline, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit certain enzymes, block receptors, or interfere with biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylthiazole with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(Thiazol-2-ylmethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of dyes, pigments, and other materials.
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in the ring.
Benzothiazole: Contains a fused benzene and thiazole ring, exhibiting different biological activities.
Thiazolidine: A saturated analog of thiazole with a different reactivity profile.
Uniqueness: 4-(Thiazol-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets .
Properties
IUPAC Name |
4-(1,3-thiazol-2-ylmethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-8-1-3-9(4-2-8)13-7-10-12-5-6-14-10/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZLMMEIKFDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.